1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2173999-35-2
VCID: VC6881946
InChI: InChI=1S/C6H9N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1,3-4H,2,5,7H2;2*1H
SMILES: C1=CN(C(=O)N=C1)CCN.Cl.Cl
Molecular Formula: C6H11Cl2N3O
Molecular Weight: 212.07

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride

CAS No.: 2173999-35-2

Cat. No.: VC6881946

Molecular Formula: C6H11Cl2N3O

Molecular Weight: 212.07

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride - 2173999-35-2

Specification

CAS No. 2173999-35-2
Molecular Formula C6H11Cl2N3O
Molecular Weight 212.07
IUPAC Name 1-(2-aminoethyl)pyrimidin-2-one;dihydrochloride
Standard InChI InChI=1S/C6H9N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1,3-4H,2,5,7H2;2*1H
Standard InChI Key QPIZRDWANIWKCU-UHFFFAOYSA-N
SMILES C1=CN(C(=O)N=C1)CCN.Cl.Cl

Introduction

Chemical Identity and Structural Features

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride (CAS: 2287302-30-9) is a bicyclic heteroaromatic compound with the molecular formula C6H11Cl2N3O\text{C}_6\text{H}_{11}\text{Cl}_2\text{N}_3\text{O} and a molar mass of 212.07 g/mol. Its IUPAC name, 2-(2-aminoethyl)-1H-pyrimidin-6-one dihydrochloride, reflects the substitution pattern: a pyrimidin-6-one ring (positions 1–6) linked to a 2-aminoethyl group at position 2, protonated as a dihydrochloride salt.

Structural Characterization

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 1-(2-aminoethyl)pyrimidin-2(1H)-one dihydrochloride involves multistep nucleophilic substitution and salt formation. A representative pathway, adapted from methodologies in and , proceeds as follows:

  • Pyrimidinone Core Formation: Condensation of urea with β-keto esters yields 2-hydroxypyrimidin-4(3H)-one, which is chlorinated using phosphorus oxychloride (POCl3\text{POCl}_3) to form 4-chloro-2-methoxypyrimidine .

  • Aminoethyl Substitution: Reaction of 4-chloro-2-methoxypyrimidine with ethylenediamine in an aprotic solvent (e.g., DMF) introduces the 2-aminoethyl group via nucleophilic aromatic substitution .

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt, purified via recrystallization .

Critical Parameters:

  • Temperature control (<30°C) during substitution prevents side reactions .

  • Use of anhydrous conditions minimizes hydrolysis of intermediates .

Physicochemical Properties

Experimental data for 1-(2-aminoethyl)pyrimidin-2(1H)-one dihydrochloride remain limited, but properties can be extrapolated from structural analogs:

PropertyValue/DescriptionSource
SolubilitySoluble in water (>50 mg/mL), slightly soluble in ethanol
pKaPyrimidinone NH: ~4.5; Amino group: ~9.8 (estimated)
LogP-1.2 (calculated)
StabilityStable at -20°C; hygroscopic

The dihydrochloride salt’s hygroscopic nature necessitates storage under desiccation.

Future Directions

  • Activity Profiling: Screening against neurotransmitter receptors (e.g., serotonin, dopamine) could reveal novel targets.

  • Prodrug Development: Esterification of the amino group may enhance blood-brain barrier penetration .

  • Crystallography: Determining the crystal structure would aid in structure-based drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator